1-Ethynyl-3-methyl-5-nitrobenzene
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Overview
Description
1-Ethynyl-3-methyl-5-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-Ethynyl-3-methyl-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: 1-Ethynyl-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Ethynyl-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions.
Reduction and Oxidation: The nitro and methyl groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Ethynyl-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Ethynyl-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Ethynyl-5-nitrobenzene:
3-Methyl-5-nitrobenzene: Lacks the ethynyl group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-ethynyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h1,4-6H,2H3 |
InChI Key |
QGPBZZQFHZPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
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